6|A-Hydroxy-7|A-(thiomethyl)spirolactone 6|A-Hydroxy-7|A-(thiomethyl)spirolactone 6-hydroxy-7-(thiomethyl)spironolactone is a steroid lactone.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1911677
InChI: InChI=1S/C23H32O4S/c1-21-8-4-13(24)12-16(21)19(26)20(28-3)18-14(21)5-9-22(2)15(18)6-10-23(22)11-7-17(25)27-23/h12,14-15,18-20,26H,4-11H2,1-3H3
SMILES: CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O
Molecular Formula: C23H32O4S
Molecular Weight: 404.6 g/mol

6|A-Hydroxy-7|A-(thiomethyl)spirolactone

CAS No.:

Cat. No.: VC1911677

Molecular Formula: C23H32O4S

Molecular Weight: 404.6 g/mol

* For research use only. Not for human or veterinary use.

6|A-Hydroxy-7|A-(thiomethyl)spirolactone -

Specification

Molecular Formula C23H32O4S
Molecular Weight 404.6 g/mol
IUPAC Name 6-hydroxy-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Standard InChI InChI=1S/C23H32O4S/c1-21-8-4-13(24)12-16(21)19(26)20(28-3)18-14(21)5-9-22(2)15(18)6-10-23(22)11-7-17(25)27-23/h12,14-15,18-20,26H,4-11H2,1-3H3
Standard InChI Key NWLBSWATTSRBOV-UHFFFAOYSA-N
SMILES CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O
Canonical SMILES CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O

Introduction

ParameterValue
CAS Number42219-60-3
PubChem CID40580543 , 17904025
Molecular FormulaC23H32O4S
Molecular Weight404.6 g/mol
IUPAC Name(6S,7S,8R,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
InChIKeyNWLBSWATTSRBOV-DFSNYPBXSA-N

Chemical Structure and Properties

6β-Hydroxy-7α-thiomethylspirolactone features a complex steroid structure with specific functional groups that contribute to its biological activity. The compound contains a lactone ring, a hydroxyl group at the 6β position, and a thiomethyl group at the 7α position .

Structural Features

The molecular structure includes a steroid core with a spirolactone moiety, which is characteristic of compounds in the spironolactone family. The specific stereochemistry at positions 6 and 7 is critical for its biological activity, with the hydroxy group in the beta orientation at position 6 and the thiomethyl group in the alpha orientation at position 7 . The stereochemistry is denoted in the systematic name as (6S,7S,8R,9S,10R,13S,14S,17R) .

Chemical Descriptors

The chemical structure can be represented using various notation systems that enable computational analysis and database searching:

Descriptor TypeValue
SMILESC[C@]12CCC(=O)C=C1C@@HO
InChIInChI=1S/C23H32O4S/c1-21-8-4-13(24)12-16(21)19(26)20(28-3)18-14(21)5-9-22(2)15(18)6-10-23(22)11-7-17(25)27-23/h12,14-15,18-20,26H,4-11H2,1-3H3/t14-,15-,18+,19-,20-,21+,22-,23+/m0/s1

Pharmacological Significance

6β-Hydroxy-7α-thiomethylspirolactone is recognized as a steroidal antimineralocorticoid of the spirolactone group and represents a major active metabolite of spironolactone . Its presence in the human body is directly linked to the administration of spironolactone, a medication widely used for various conditions including heart failure, hypertension, edema, and primary hyperaldosteronism.

Metabolic Pathway

The compound is formed through the metabolism of spironolactone in the human body. The metabolic pathway involves hydroxylation at the 6β position and thiomethylation at the 7α position of the spironolactone molecule . This transformation is part of the body's process to modify xenobiotics for eventual elimination while potentially generating pharmacologically active metabolites.

Pharmacological Activity

Detection and Analysis

6β-Hydroxy-7α-thiomethylspirolactone has been identified in human blood as reported in scientific literature . The detection of this compound serves as a biomarker for spironolactone exposure and potential therapeutic monitoring.

Analytical Methods

Various analytical techniques can be employed for the detection and quantification of 6β-Hydroxy-7α-thiomethylspirolactone in biological samples:

Analytical TechniqueApplication
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and quantification in biological fluids
High-Performance Liquid Chromatography (HPLC)Separation and detection
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural characterization
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis after derivatization

The availability of this compound as a pure reference standard facilitates:

  • The study of spironolactone metabolism

  • Development of analytical methods for therapeutic drug monitoring

  • Investigation of structure-activity relationships in antimineralocorticoid compounds

  • Research into the pharmacokinetics and pharmacodynamics of spironolactone therapy

Comparative Analysis with Related Compounds

6β-Hydroxy-7α-thiomethylspirolactone exists within a family of related compounds that include spironolactone and other metabolites. Understanding the relationships between these compounds provides insight into their relative contributions to therapeutic effects.

Structural Comparisons

The table below compares key structural and pharmacological features of 6β-Hydroxy-7α-thiomethylspirolactone with related compounds:

CompoundMolecular FormulaKey Structural DifferencesPrimary Role
6β-Hydroxy-7α-thiomethylspirolactoneC23H32O4S6β-hydroxy, 7α-thiomethyl groupsActive metabolite of spironolactone
SpironolactoneC24H32O4SParent compoundPrimary administered drug
7α-thiomethylspironolactoneC24H32O3SLacks 6β-hydroxy groupMetabolite of spironolactone

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